![molecular formula C12H14O5SSi B14315055 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate CAS No. 114232-76-7](/img/structure/B14315055.png)
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate is a complex organic compound that belongs to the class of thieno[2,3-c]pyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system with a trimethylsilyl group and an acetate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of thieno[2,3-c]pyran-3-ones with alkynes. The reaction conditions typically include heating the reactants in the presence of a catalyst, such as tin(IV) chloride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and temperature control.
Analyse Chemischer Reaktionen
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as an inhibitor of specific enzymes or as a precursor to pharmacologically active compounds.
Wirkmechanismus
The mechanism by which 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be compared with other thieno[2,3-c]pyran derivatives, such as:
Thieno[2,3-c]pyran-3-ones: These compounds share a similar core structure but lack the trimethylsilyl and acetate groups, resulting in different chemical properties and reactivity.
Thieno[3,2-c]pyran derivatives: These compounds have a different arrangement of the thiophene and pyran rings, leading to variations in their chemical behavior and applications.
Pyrano[2,3-d]pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyran ring, which can significantly alter their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
114232-76-7 |
|---|---|
Molekularformel |
C12H14O5SSi |
Molekulargewicht |
298.39 g/mol |
IUPAC-Name |
(5,7-dioxo-2-trimethylsilyl-4H-thieno[2,3-c]pyran-4-yl) acetate |
InChI |
InChI=1S/C12H14O5SSi/c1-6(13)16-9-7-5-8(19(2,3)4)18-10(7)12(15)17-11(9)14/h5,9H,1-4H3 |
InChI-Schlüssel |
ODLOXDXKRSGHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2=C(C(=O)OC1=O)SC(=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)

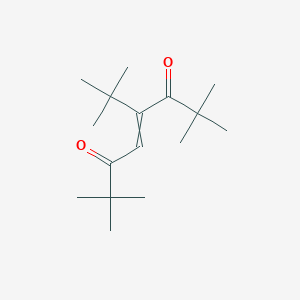

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
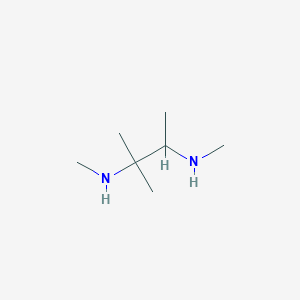
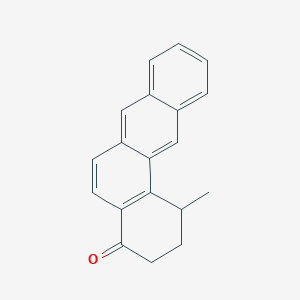
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
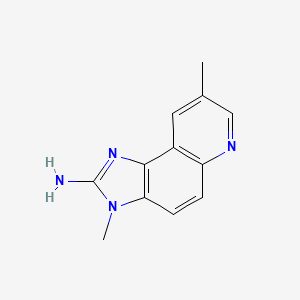
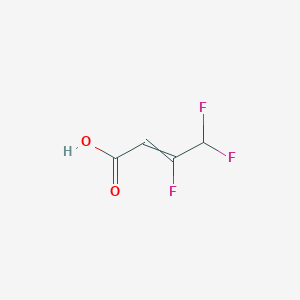
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

